N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide -

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

Catalog Number: EVT-4397234
CAS Number:
Molecular Formula: C15H23N3O2
Molecular Weight: 277.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(Heteroarylmethyl)piperazine 1a (ABT-724)

Compound Description: (Heteroarylmethyl)piperazine 1a (ABT-724) is a first-generation D4-selective agonist developed for the treatment of erectile dysfunction. It exhibited potent D4 agonism but suffered from poor oral bioavailability.

Relevance: (Heteroarylmethyl)piperazine 1a (ABT-724) is structurally similar to N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide by sharing the core feature of a heteroarylmethyl group linked to a nitrogen-containing heterocycle. The heteroarylmethyl group in both compounds plays a critical role in D4 receptor agonism.

3-Methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670)

Compound Description: 3-Methyl-N-(1-oxy-3′,4′,5′,6′-tetrahydro-2′H-[2,4′-bipyridine]-1′-ylmethyl)benzamide (ABT-670) is an orally bioavailable D4-selective agonist developed for the treatment of erectile dysfunction. It exhibits comparable efficacy, safety, and tolerability to ABT-724, with the added benefit of excellent oral bioavailability in various species. The N-oxy-2-pyridinyl moiety is crucial for agonist function and improved metabolic stability.

Relevance: This compound shares the key structural motif of a heteroarylmethyl group linked to a nitrogen-containing heterocycle with N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide. Both compounds utilize this structural element for D4 receptor agonism, highlighting its importance in achieving the desired pharmacological activity.

Relevance: While the exact structure of benzamide 2 is not disclosed, the paper suggests that it falls under the same chemical category as N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide, both being classified as benzamide derivatives. This suggests a shared structural core containing a benzamide moiety, which is likely relevant to their D4 receptor activity.

Relevance: Although the specific structures of 3a and 3b are unknown, their classification as acetamides suggests they share a common structural element with N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide, that being an amide group. This amide functionality could be involved in their interaction with the D4 receptor.

Arylpiperidine Analogs (e.g., 4d, 5k)

Compound Description: Arylpiperidine derivatives, specifically exemplified by compounds 4d and 5k in the study, represent a distinct structural template explored in the search for potent D4 agonists with improved oral bioavailability. While their specific structures are not provided, they are described as potent partial agonists.

Relevance: Despite the lack of detailed structural information for 4d and 5k, their classification as arylpiperidine analogs suggests a core structural similarity to N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide, specifically the presence of a nitrogen-containing heterocycle (piperidine in 4d and 5k versus tetrahydrofuran in the target compound). This commonality highlights the exploration of various nitrogen heterocycles in designing D4-selective agonists.

Properties

Product Name

N-{[2-(diethylamino)-3-pyridinyl]methyl}tetrahydro-2-furancarboxamide

IUPAC Name

N-[[2-(diethylamino)pyridin-3-yl]methyl]oxolane-2-carboxamide

Molecular Formula

C15H23N3O2

Molecular Weight

277.36 g/mol

InChI

InChI=1S/C15H23N3O2/c1-3-18(4-2)14-12(7-5-9-16-14)11-17-15(19)13-8-6-10-20-13/h5,7,9,13H,3-4,6,8,10-11H2,1-2H3,(H,17,19)

InChI Key

YSZSOBWHNYPPMF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC=N1)CNC(=O)C2CCCO2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.